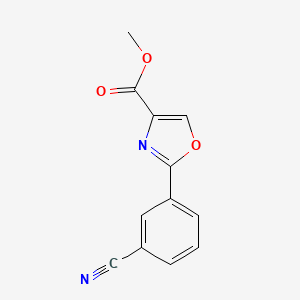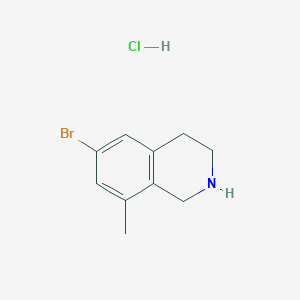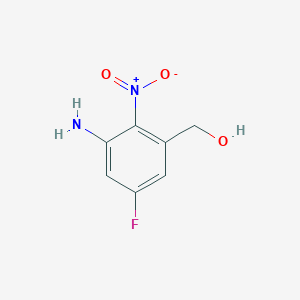
methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate
Descripción general
Descripción
Methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate, also known as 5-methyl-THP-indole-3-carboxylate, is a synthetic compound that has been used in a variety of scientific research applications. It is an intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Functionalized Compounds : Methyl (2R)-(1-benzoyl-2-benzyl-1,2,3,6-tetrahydropyridin-2-yl)carboxylate has been utilized in chemical synthesis, demonstrating its potential in forming complex molecules. For instance, its reaction with osmium tetroxide and bromine leads to various isomeric products, showcasing its versatility in organic synthesis (Gardiner & Abell, 2004).
Catalysis Applications : Palladium complexes derived from ligands with an indole core, including variants related to the chemical structure of interest, have been shown to be effective catalysts in Suzuki–Miyaura coupling and allylation reactions. This indicates the compound's relevance in catalysis, especially in forming carbon-carbon bonds and functionalizing molecules (Singh et al., 2017).
Biological and Pharmacological Studies
Antimicrobial and Anticancer Potential : Compounds structurally related to methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives exhibited significant potency against specific bacterial strains and cancer cell lines, highlighting the potential of such compounds in drug discovery (Sharma et al., 2012).
5-HT6 Receptor Agonism : Research into 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles has identified potent agonists of the 5-HT6 receptor, a target of interest for cognitive enhancement and treatment of neuropsychiatric disorders. This demonstrates the relevance of methyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate analogs in neuroscience research (Mattsson et al., 2005).
Propiedades
IUPAC Name |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-22(25)18-7-8-21-19(13-18)20(14-23-21)17-9-11-24(12-10-17)15-16-5-3-2-4-6-16/h2-9,13-14,23H,10-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFWUYONUIQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C3=CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117337 | |
| Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443979-96-1 | |
| Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-5-carboxylic acid, 3-[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)

amine hydrochloride](/img/structure/B1377447.png)
![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)



![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)



